N-(2,4-difluorophenyl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide
Description
N-(2,4-Difluorophenyl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide is a diamide compound featuring a central ethanediamide backbone substituted with a 2,4-difluorophenyl group and a 3-hydroxy-3-phenylpropyl moiety.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-6-7-14(13(19)10-12)21-17(24)16(23)20-9-8-15(22)11-4-2-1-3-5-11/h1-7,10,15,22H,8-9H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJHZDFTZNRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide (commonly referred to as NFDPE) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21F2N2O2
- Molecular Weight : 348.39 g/mol
The structure of NFDPE includes two key functional groups: a difluorophenyl moiety and a hydroxyphenylpropyl chain, which are hypothesized to contribute to its biological activity.
Synthesis of NFDPE
The synthesis of NFDPE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 3-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation, with purification steps such as recrystallization ensuring high purity of the final product.
NFDPE's mechanism of action is believed to involve interactions with specific biological targets. The hydroxy group can form hydrogen bonds with biomolecules, while the difluorophenyl group may engage in π-π stacking interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Pharmacological Studies
- Anticancer Activity : Preliminary studies have indicated that NFDPE may exhibit cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : Research has suggested that NFDPE may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with NFDPE .
- Neuroprotective Effects : There is emerging evidence that NFDPE may protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it has been observed to reduce markers of oxidative stress and improve cell viability .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of NFDPE on various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating significant anticancer potential .
Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, the administration of NFDPE resulted in a marked decrease in paw edema in rats. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21F2N2O2 |
| Molecular Weight | 348.39 g/mol |
| Anticancer IC50 (MCF-7) | 15 µM |
| Anti-inflammatory Effect | Reduced TNF-alpha levels |
Comparison with Similar Compounds
Amide-Based Agrochemicals
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) is a benzamide fungicide. Comparisons include:
- Fluorination : Both compounds incorporate fluorine (flutolanil: trifluoromethyl; target: difluorophenyl), enhancing lipophilicity and resistance to oxidative metabolism.
- Bioactivity : Flutolanil inhibits succinate dehydrogenase in fungi ; the target compound’s diamide structure may interact with enzymes or receptors via its hydroxy and amide groups.
- Solubility: Flutolanil’s trifluoromethyl group reduces water solubility compared to non-fluorinated analogs, a trend likely applicable to the target compound.
Physicochemical and Functional Inferences
Physicochemical Properties
Functional Implications
- Fluorination : The 2,4-difluorophenyl group may enhance membrane permeability and target affinity, as seen in fluorinated agrochemicals like flutolanil .
- Hydroxy Group: The 3-hydroxy-3-phenylpropyl moiety could facilitate hydrogen bonding or serve as a metabolic site, contrasting with non-hydroxylated analogs like 3-chloro-N-phenyl-phthalimide.
- Diamide Backbone: Unlike monoamide analogs (e.g., flutolanil), the ethanediamide structure may enable chelation or dual binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
